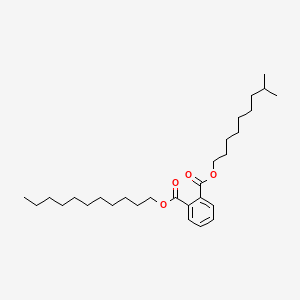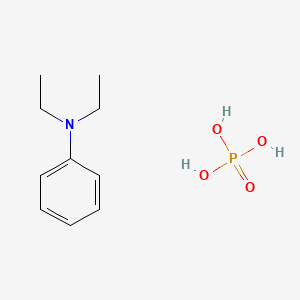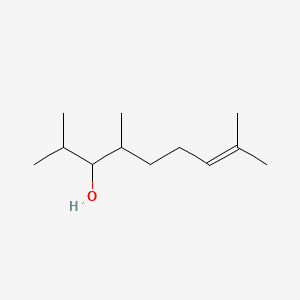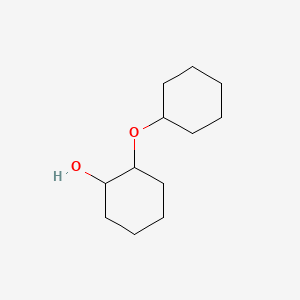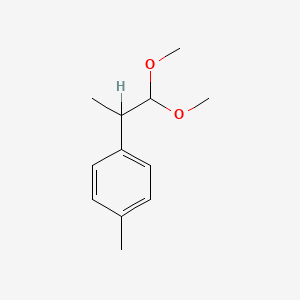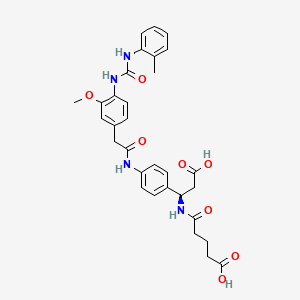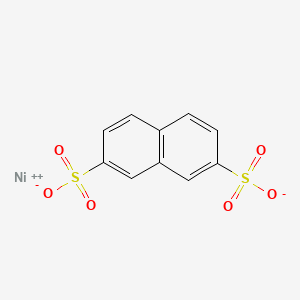
1-Phenyl-2-(triphenylphosphoranyl)ethylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is an organophosphorus compound characterized by the presence of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol typically involves the reaction of triphenylphosphine with a suitable phenyl-substituted precursor under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(triphenylphosphoranyl)ethylenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triphenylphosphoranyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(triphenylphosphoranyl)ethylenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways depend on the specific context of its use. For example, in organic synthesis, it may participate in nucleophilic addition or substitution reactions, while in biological systems, it may interact with enzymes or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(triphenylphosphoranyl)ethanone: Similar in structure but differs in the presence of a ketone group instead of an ethylenol group.
Triphenylphosphine: A simpler compound with only the triphenylphosphoranyl group, lacking the phenyl-ethylenol moiety.
Phenylacetone: Contains a phenyl group and a ketone, but lacks the triphenylphosphoranyl group.
Uniqueness
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is unique due to its combination of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
6290-60-4 |
|---|---|
Molekularformel |
C26H22OP+ |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
[(Z)-2-hydroxy-2-phenylethenyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H/p+1/b26-21- |
InChI-Schlüssel |
MZRSAJZDYIISJW-QLYXXIJNSA-O |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


